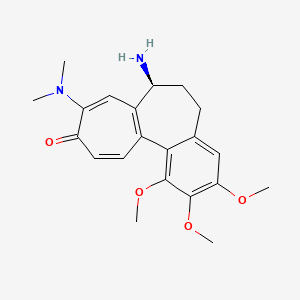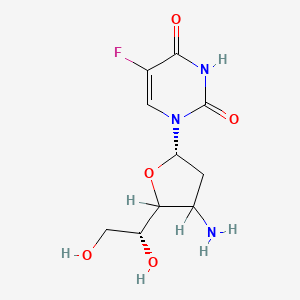![molecular formula C24H15FO2 B12812773 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one CAS No. 2907-17-7](/img/structure/B12812773.png)
8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one is a synthetic organic compound characterized by its unique naphthofuran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The initial step involves the construction of the naphthofuran core through a cyclization reaction. This can be achieved by reacting a suitable naphthoquinone derivative with a phenyl-substituted alkyne under acidic or basic conditions.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate to form the furan ring, followed by any necessary functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings or the furan moiety using appropriate reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding or van der Waals interactions. The naphthofuran core can intercalate with DNA or interact with protein active sites, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
8-Chloro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.
8-Methyl-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one: The presence of a methyl group instead of fluorine can affect its steric and electronic properties.
Uniqueness
The presence of the fluorine atom in 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
2907-17-7 |
|---|---|
Fórmula molecular |
C24H15FO2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
8-fluoro-3,3-diphenylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C24H15FO2/c25-19-13-11-16-12-14-21-22(20(16)15-19)23(26)27-24(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |
Clave InChI |
PSZLGKPDSWMVQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=C(C4=C(C=CC(=C4)F)C=C3)C(=O)O2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)

